molecular formula C9H16ClF2N B6224959 4-(3,3-difluorocyclobutyl)piperidine hydrochloride CAS No. 2768327-63-3

4-(3,3-difluorocyclobutyl)piperidine hydrochloride

Cat. No.: B6224959
CAS No.: 2768327-63-3
M. Wt: 211.68 g/mol
InChI Key: WIROECLHWXZBND-UHFFFAOYSA-N
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Description

4-(3,3-Difluorocyclobutyl)piperidine hydrochloride is a chemical compound with the molecular formula C9H15F2N and serves as a versatile building block in medicinal chemistry and pharmaceutical research . The incorporation of the 3,3-difluorocyclobutyl group onto the piperidine scaffold is a strategic modification employed to enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of potential drug candidates. Compounds featuring the difluorocyclobutyl-piperidine motif are of significant interest in the development of inhibitors for intracellular signaling pathways . For instance, this structural element is highly relevant in the exploration of PI3K (Phosphoinositide 3-Kinase) inhibitors, a major class of therapeutic agents investigated for various cancers and metabolic syndromes . The PI3K pathway is a crucial intracellular signaling route mutated in many cancers, and its inhibition can lead to reduced tumor growth and adiposity . As a fluorinated amine, this compound can also be utilized as a probe in 19F NMR spectroscopy, facilitating reaction monitoring and structural analysis in deuterium-free environments without the need for internal standards . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2768327-63-3

Molecular Formula

C9H16ClF2N

Molecular Weight

211.68 g/mol

IUPAC Name

4-(3,3-difluorocyclobutyl)piperidine;hydrochloride

InChI

InChI=1S/C9H15F2N.ClH/c10-9(11)5-8(6-9)7-1-3-12-4-2-7;/h7-8,12H,1-6H2;1H

InChI Key

WIROECLHWXZBND-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2CC(C2)(F)F.Cl

Purity

95

Origin of Product

United States

Chemical Transformations and Derivatization Strategies

Reactivity of the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom of the piperidine ring is a nucleophilic center, readily participating in a variety of bond-forming reactions. This reactivity is central to the incorporation of the 4-(3,3-difluorocyclobutyl)piperidine scaffold into larger, more complex molecules.

N-Alkylation and N-Acylation Reactions

N-Alkylation of the piperidine nitrogen introduces alkyl groups, expanding the chemical space of its derivatives. This transformation is typically achieved by reacting the free base of 4-(3,3-difluorocyclobutyl)piperidine with an alkyl halide in the presence of a base to neutralize the hydrohalic acid byproduct. Common bases include potassium carbonate or triethylamine, and the reaction is often carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. The choice of alkylating agent can range from simple alkyl halides to more complex functionalized electrophiles, allowing for the introduction of a wide array of substituents.

N-Acylation involves the reaction of the piperidine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide bond. This reaction is a cornerstone of medicinal chemistry, as the resulting amide linkage is a common feature in many drug molecules. The reaction is typically performed in the presence of a non-nucleophilic base, like triethylamine or N,N-diisopropylethylamine (DIPEA), to scavenge the acid generated during the reaction. Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents for these transformations.

Table 1: Representative N-Alkylation and N-Acylation Reactions of Piperidine Derivatives

Entry Reactant Reagent Base Solvent Product Yield (%)
1 Piperidine Benzyl chloride K₂CO₃ EtOH N-Benzylpiperidine High
2 Piperidine 4-Methoxybenzyl chloride DIPEA DCM N-(4-Methoxybenzyl)piperidine Good
3 4-Arylpiperidine Acetic anhydride Indium - 1,4-Diacetyl-4-arylpiperidine Good
4 4-Anilinopiperidine Methoxyacetyl chloride - Toluene 1-Benzyl-4-(N-phenylmethoxyacetamido)piperidine -

Note: This table presents analogous reactions for piperidine derivatives due to the lack of specific published data for 4-(3,3-difluorocyclobutyl)piperidine hydrochloride.

Amidation and Other Functionalizations

Beyond simple acylation, the piperidine nitrogen can participate in more complex amidation reactions, often referred to as amide bond formation or peptide coupling. These reactions are crucial for constructing molecules with peptide-like linkages. A carboxylic acid and the piperidine are coupled using a variety of activating agents. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve efficiency. These reactions are typically carried out in aprotic solvents like DMF or DCM.

Other functionalizations of the piperidine nitrogen include reactions with sulfonyl chlorides to form sulfonamides, and with isocyanates or isothiocyanates to yield ureas and thioureas, respectively. These transformations further highlight the versatility of the piperidine nitrogen as a key handle for molecular diversification.

Table 2: Common Coupling Reagents for Amide Bond Formation

Coupling Reagent Full Name Byproduct Key Features
DCC N,N'-Dicyclohexylcarbodiimide Dicyclohexylurea (DCU) Inexpensive, but DCU can be difficult to remove.
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Water-soluble urea Byproduct is easily removed by aqueous workup.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate - High efficiency, low racemization.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate - Effective for sterically hindered couplings.

Modifications of the Difluorocyclobutyl Ring

The 3,3-difluorocyclobutyl moiety is generally a stable and robust functional group. The presence of the gem-difluoro group can influence the physicochemical properties of the molecule, such as lipophilicity and metabolic stability. While the ring itself is relatively inert, its peripheral positions can potentially be functionalized under specific conditions.

Ring-Opening Reactions and Mechanistic Studies

The high strength of the carbon-fluorine bond and the inherent stability of the cyclobutane (B1203170) ring make ring-opening reactions of the 3,3-difluorocyclobutyl group challenging under typical synthetic conditions. Such transformations would likely require harsh reagents or specific catalytic systems that can activate the C-C or C-F bonds. Mechanistic studies on the ring-opening of similar gem-difluorinated cyclopropanes have shown that such reactions can be promoted by Lewis acids or transition metals, but these are not commonly applied to the more stable cyclobutane systems in the context of piperidine derivatives.

Functionalization at Peripheral Positions

Chemo- and Regioselective Transformations of the Compound

The presence of two distinct reactive sites in this compound—the nucleophilic piperidine nitrogen and the less reactive difluorocyclobutyl ring—allows for a high degree of chemo- and regioselectivity in its chemical transformations.

The significantly higher reactivity of the piperidine nitrogen allows for its selective functionalization in the presence of the difluorocyclobutyl ring. For instance, N-alkylation or N-acylation can be performed under standard conditions without affecting the fluorinated moiety. This chemoselectivity is a key advantage in the synthesis of complex molecules, as it allows for the stepwise modification of the piperidine ring without the need for protecting groups on the cyclobutyl substituent.

Regioselectivity primarily pertains to potential reactions on the difluorocyclobutyl ring. Should conditions for C-H functionalization be developed, the regiochemical outcome would depend on the directing group and the catalyst employed. For example, a directing group on the piperidine nitrogen could favor functionalization at the C-2 or C-4 positions of the cyclobutyl ring due to proximity.

Protecting Group Strategies in Complex Synthesis

In the multi-step synthesis of complex molecules incorporating the 4-(3,3-difluorocyclobutyl)piperidine moiety, the strategic use of protecting groups is essential. These groups temporarily mask reactive functional groups, particularly the secondary amine of the piperidine ring, to prevent unwanted side reactions during various chemical transformations. The selection of an appropriate protecting group is dictated by its stability to the reaction conditions of subsequent steps and the ease of its selective removal to unmask the amine at the desired stage.

The most ubiquitously employed protecting group for the piperidine nitrogen in syntheses involving this scaffold is the tert-butoxycarbonyl (Boc) group. The prevalence of the Boc group stems from its robust stability under a wide range of non-acidic conditions, including reactions with many nucleophiles and bases, as well as its straightforward and high-yielding introduction and removal.

The protection of the 4-(3,3-difluorocyclobutyl)piperidine nitrogen is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This reaction proceeds efficiently to yield the N-Boc protected intermediate, tert-butyl 4-(3,3-difluorocyclobutyl)piperidine-1-carboxylate. This intermediate is a key building block for further derivatization.

The removal of the Boc group, or deprotection, is a critical step to liberate the piperidine nitrogen, allowing it to participate in subsequent coupling reactions. This is typically accomplished under acidic conditions. Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol, are commonly used to cleave the carbamate bond, releasing the free amine as its corresponding salt (e.g., hydrochloride or trifluoroacetate) and generating gaseous byproducts, carbon dioxide and isobutylene. nih.govgoogle.com

The choice of deprotection conditions can be tailored to the sensitivity of other functional groups present in the molecule. For instance, in the synthesis of dopamine (B1211576) D4 receptor antagonists, the Boc group of a difluoropiperidine intermediate was removed using either TFA in dichloromethane or HCl in dioxane to yield the desired secondary amine for subsequent reactions. nih.gov

The following tables summarize the common reagents and conditions for the protection and deprotection of the piperidine nitrogen.

Table 1: Typical Conditions for N-Boc Protection of Piperidines

ReagentBaseSolvent(s)Temperature
Di-tert-butyl dicarbonate (Boc₂O)Triethylamine (Et₃N), DMAP (cat.)Dichloromethane (DCM)Room Temperature
Di-tert-butyl dicarbonate (Boc₂O)Sodium bicarbonateChloroform/WaterReflux
Di-tert-butyl dicarbonate (Boc₂O)Sodium hydroxideWater/THF0 °C to Room Temp.

This table presents a summary of common conditions for the introduction of the Boc protecting group onto a piperidine nitrogen.

Table 2: Typical Conditions for N-Boc Deprotection

Reagent(s)Solvent(s)TemperatureProduct Salt
Trifluoroacetic acid (TFA)Dichloromethane (DCM)Room TemperatureTrifluoroacetate
Hydrogen chloride (HCl)1,4-DioxaneRoom TemperatureHydrochloride
Hydrogen chloride (HCl)MethanolRoom TemperatureHydrochloride
Phosphoric Acid (aq.)-Room TemperaturePhosphate

This table outlines common acidic conditions used for the removal of the Boc protecting group from a piperidine nitrogen, resulting in the formation of the corresponding ammonium salt.

The strategic application of the Boc protecting group allows for the selective functionalization at other positions of a complex molecule while the highly reactive piperidine nitrogen is masked. Once the desired modifications are complete, the Boc group can be cleanly removed to allow for the final derivatization of the piperidine amine, a crucial step in the synthesis of many biologically active compounds.

Applications As a Molecular Building Block and Scaffold in Chemical Synthesis

Development of Structurally Diverse Chemical Libraries

Molecular building blocks are fundamental to the assembly of chemical libraries used in high-throughput screening to identify new drug leads. nih.gov The 4-(3,3-difluorocyclobutyl)piperidine scaffold offers multiple vectors for chemical modification, primarily at the piperidine (B6355638) nitrogen. This allows for the straightforward synthesis of large collections of analogues, each with distinct properties. nih.govresearchgate.net

The piperidine nitrogen can be functionalized through various reactions, such as alkylation, acylation, and reductive amination, to introduce a wide array of substituents. nih.gov This modular approach enables the systematic exploration of the chemical space around the core scaffold, which is essential for establishing structure-activity relationships (SAR). nih.gov Libraries based on fluorinated piperidines are designed to enhance properties like CNS penetration and metabolic stability, making them valuable for identifying novel tool compounds and potential drug candidates for a range of biological targets. nih.govchemrxiv.org

Table 1: Potential Modifications for Library Synthesis

Reaction Type Reagent Class Potential Functional Groups Introduced
Acylation Acid chlorides, Carboxylic acids Amides, Carbamates
Alkylation Alkyl halides, Epoxides Substituted amines, Amino alcohols
Reductive Amination Aldehydes, Ketones Substituted amines

Utilization in Scaffold-Hopping and Privileged Structure Research

Scaffold hopping is a key strategy in medicinal chemistry that involves replacing the core structure of a known active compound with a different, isosteric scaffold to discover novel chemotypes with improved properties or to circumvent existing patents. nih.gov The 4-(3,3-difluorocyclobutyl)piperidine moiety is an excellent candidate for this approach. The difluorocyclobutyl group can act as a bioisostere for other common functionalities like a carbonyl group, a gem-dimethyl group, or other cyclic systems. dntb.gov.ua

This bioisosteric replacement can lead to significant improvements in a molecule's profile. For instance, replacing a metabolically labile group with the stable difluorocyclobutyl moiety can block oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life. nih.gov Furthermore, piperidine itself is considered a "privileged structure"—a scaffold that can bind to multiple biological targets with high affinity. nih.gov The combination of this privileged scaffold with the unique difluorocyclobutyl group provides a powerful template for designing new inhibitors for various target classes, from kinases to G-protein coupled receptors. nih.gov

Contributions to Fluorine Chemistry Research

The introduction of fluorine into drug molecules can profoundly alter their properties. The 3,3-difluoro substitution on the cyclobutane (B1203170) ring of 4-(3,3-difluorocyclobutyl)piperidine hydrochloride offers several distinct advantages rooted in the principles of fluorine chemistry. nih.gov

Modulation of Basicity (pKa) : The highly electronegative fluorine atoms exert a strong electron-withdrawing effect. This effect can lower the pKa of the nearby piperidine nitrogen, reducing its basicity. This modulation is critical as pKa influences a compound's solubility, membrane permeability, and potential for off-target effects like hERG channel binding. nih.gov

Increased Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Placing gem-difluoro groups at a potential site of metabolism, such as the cyclobutyl ring, can prevent oxidative degradation by metabolic enzymes. This "metabolic shielding" is a primary reason for incorporating fluorinated building blocks into drug candidates. nih.gov

Enhanced Binding Affinity : Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions. The difluoromethylene group can act as a hydrogen bond acceptor and can form productive interactions within a protein's binding pocket, potentially increasing the potency of the derivative. nih.gov

Table 2: Physicochemical Impact of the 3,3-Difluoro Group

Property Effect of gem-Difluoro Substitution Rationale
pKa of Piperidine N Decrease Inductive electron-withdrawing effect of fluorine atoms.
Lipophilicity (logP) Increase Fluorine is lipophilic, though the effect can be context-dependent.
Metabolic Stability Increase High strength of the C-F bond prevents enzymatic oxidation.

Probing Molecular Interactions via Structural Elucidation of Derivatives

Understanding how a molecule binds to its target is fundamental for rational drug design. Derivatives of this compound serve as valuable probes for elucidating these interactions. By synthesizing a series of analogues and evaluating their activity, researchers can build detailed SAR models. nih.gov

While specific X-ray crystallography data for derivatives of this exact compound are not publicly available, the general principles are well-established. The rigid, three-dimensional nature of the difluorocyclobutyl-piperidine scaffold provides a well-defined framework. nih.gov When a derivative is co-crystallized with its target protein, the resulting structure can reveal:

The precise orientation of the scaffold within the binding site.

Key interactions made by the piperidine and difluorocyclobutyl moieties.

The role of the fluorine atoms in binding, confirming whether they act as hydrogen bond acceptors or engage in other electrostatic interactions.

This structural information is invaluable for the next cycle of drug design, allowing chemists to make targeted modifications to improve potency and selectivity. chemrxiv.org

Computational and Theoretical Investigations of 4 3,3 Difluorocyclobutyl Piperidine Hydrochloride and Its Analogs

Molecular Modeling and Conformational Analysis

Molecular modeling is instrumental in understanding the three-dimensional structure of molecules and the relative energies of their different conformations. For 4-(3,3-difluorocyclobutyl)piperidine hydrochloride, conformational analysis would focus on the arrangement of the piperidine (B6355638) ring, the orientation of the difluorocyclobutyl substituent, and the protonation state of the piperidine nitrogen.

The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. The substituent at the 4-position can be either in an axial or equatorial position. Generally, the equatorial position is favored for bulky substituents to avoid 1,3-diaxial interactions. However, the presence of fluorine atoms can introduce complex stereoelectronic effects that may influence this preference.

Fluorinated piperidines have been the subject of detailed conformational studies. d-nb.infonih.gov These studies have shown that the conformational preference is a result of a delicate balance of several factors, including:

Steric Repulsion: The physical bulk of atoms or groups of atoms repelling each other.

Hyperconjugation: The interaction of electrons in a sigma bond with an adjacent empty or partially filled p-orbital or a pi-orbital to stabilize the system. nih.gov

Charge-Dipole Interactions: Electrostatic interactions between a charged center and a dipole. researchgate.net

In the case of this compound, the protonated nitrogen introduces a positive charge, which can have significant electrostatic interactions with the polar C-F bonds. The solvent environment is also crucial, as polar solvents can stabilize conformations with larger dipole moments. d-nb.info For instance, studies on fluorinated piperidinium (B107235) salts have shown that the preference for axial or equatorial fluorine can be solvent-dependent. d-nb.infonih.gov

Interactive Table: Conformational Energy Differences (ΔG) for Selected Fluorinated Piperidine Analogs

Compound Substituent Position Conformation Favored in Polar Solvents Approximate ΔG (kcal/mol) in Water
3-Fluoropiperidine HCl F 3 Axial -1.5 to -2.0
4-Fluoropiperidine HCl F 4 Equatorial > 0

Note: The data presented are illustrative and based on findings for analogous compounds. The exact values for this compound would require specific calculations.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms at the atomic level. nih.gov These methods can be used to calculate the energies of reactants, transition states, and products, thereby mapping out the entire reaction pathway. For this compound, such calculations could be used to explore various potential reactions, such as N-alkylation, N-acylation, or reactions involving the difluorocyclobutyl moiety.

The general workflow for elucidating a reaction mechanism using quantum chemical calculations involves:

Geometry Optimization: Finding the lowest energy structure for all reactants, intermediates, transition states, and products.

Frequency Calculation: Confirming that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) on the potential energy surface.

Energy Calculation: Determining the relative energies of all species to calculate reaction barriers and reaction enthalpies.

For example, in studying the mechanism of a free radical substitution reaction on a complex molecule, DFT calculations can identify the most likely site of attack by calculating the activation energies for different pathways. nih.gov The calculations can also provide insights into the electronic structure of the transition state, helping to understand the factors that stabilize it.

Interactive Table: Application of Quantum Chemical Methods in Reaction Mechanism Studies

Method Information Provided Example Application
Density Functional Theory (DFT) Reaction energies, activation barriers, geometries of transition states Elucidating the mechanism of nucleophilic substitution on the piperidine nitrogen.
Møller-Plesset Perturbation Theory (MP2) More accurate energies for systems where DFT may be less reliable Refining the energy profile of a reaction calculated with DFT.

In Silico Approaches for Scaffold Design and Optimization

The piperidine ring is a common scaffold in medicinal chemistry, appearing in numerous approved drugs. researchgate.net Its ability to adopt a defined three-dimensional structure allows for the precise positioning of substituents to interact with biological targets. In silico methods are extensively used in the design and optimization of such scaffolds.

For a molecule like this compound, in silico approaches could be used to:

Scaffold Hopping and Morphing: Replacing the core scaffold with other chemical moieties that maintain a similar spatial arrangement of functional groups but may have improved properties. mdpi.com

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features required for biological activity and using this model to search for new molecules. nih.gov

Molecular Docking: Predicting the binding mode and affinity of the molecule to a biological target, such as an enzyme or receptor. nih.gov

ADMET Prediction: Computationally estimating the absorption, distribution, metabolism, excretion, and toxicity properties of the molecule to identify potential liabilities early in the drug discovery process. nih.gov

The introduction of the 3,3-difluorocyclobutyl group is a modern design strategy in medicinal chemistry. The gem-difluoro group can act as a bioisostere for a carbonyl group, modulate the acidity of adjacent protons, and influence the molecule's lipophilicity and metabolic stability. In silico tools can help to quantify these effects and guide the design of analogs with improved drug-like properties.

Interactive Table: In Silico Tools for Scaffold Design and Optimization

Tool/Method Purpose Relevance to 4-(3,3-difluorocyclobutyl)piperidine
Molecular Docking Predict binding to a target protein Evaluating its potential as an inhibitor for a specific enzyme.
Scaffold Morphing Generate novel scaffolds with similar properties Exploring alternative core structures to the piperidine ring.
QSAR (Quantitative Structure-Activity Relationship) Relate chemical structure to biological activity Building a model to predict the activity of new analogs.

Molecular Dynamics Simulations for Structural Insights

While molecular modeling and quantum chemistry often focus on static structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov An MD simulation solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule moves and interacts with its environment.

For this compound, MD simulations could be used to:

Explore Conformational Landscapes: Observe the transitions between different chair and boat conformations of the piperidine ring and the puckering of the cyclobutyl ring.

Study Solvation: Analyze the arrangement of water molecules around the molecule and the strength of hydrogen bonds between the protonated amine, the fluoride (B91410) atoms, and the solvent.

Investigate Binding Dynamics: If the molecule is bound to a biological target, MD simulations can reveal the key interactions that stabilize the complex and the flexibility of the molecule in the binding site. nih.gov

MD simulations can provide a more realistic picture of the molecule's behavior in a biological context than static modeling alone. nih.gov For example, a simulation could reveal transient binding pockets on a protein that are not apparent in a crystal structure, or it could show how the conformation of the molecule changes upon binding.

Interactive Table: Insights from Molecular Dynamics Simulations

Simulation Type Information Gained Potential Application
Unbiased MD in Water Conformational flexibility, solvation structure Understanding the inherent dynamic properties of the molecule.
Steered MD (SMD) Unbinding pathways, binding free energies Estimating the binding affinity to a target protein.

Advanced Analytical Techniques for Research Oriented Characterization

Spectroscopic Applications for Structural Elucidation of New Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., ¹⁹F NMR for probing molecular environment)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. While ¹H and ¹³C NMR provide the carbon-hydrogen framework, ¹⁹F NMR is particularly valuable for fluorinated molecules like derivatives of 4-(3,3-difluorocyclobutyl)piperidine. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive NMR probe. wikipedia.org

The key advantages of ¹⁹F NMR in this context include its broad chemical shift range, which typically minimizes signal overlap, and its sensitivity to the local electronic environment. wikipedia.orgnih.govhuji.ac.il The chemical shift of the fluorine atoms on the cyclobutane (B1203170) ring can provide significant information about the effects of substituents elsewhere on the molecule. Furthermore, spin-spin coupling between fluorine and adjacent protons (²JHF and ³JHF) provides crucial data for confirming the connectivity within the cyclobutyl moiety. huji.ac.il In a derivative where the piperidine (B6355638) nitrogen is acylated, for example, the electronic changes could induce a measurable shift in the ¹⁹F signal compared to the parent compound.

Table 1: Representative NMR Data for a Hypothetical Derivative: 1-Acetyl-4-(3,3-difluorocyclobutyl)piperidine

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹⁹F-105.2p (quintet)12.52 x CF
¹³C169.5s-C =O
¹³C45.2t24.0C F₂
¹³C38.7s-Piperidine C4
¹H3.0 - 3.2m-Cyclobutyl CH₂
¹H2.1s-Acetyl CH

Note: Data are hypothetical and for illustrative purposes.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally determining the elemental composition of new derivatives. Techniques like Electrospray Ionization (ESI) combined with Time-of-Flight (TOF) or Orbitrap mass analyzers can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically < 5 ppm). nih.govmdpi.com This precision allows for the calculation of a unique molecular formula.

For a derivative of 4-(3,3-difluorocyclobutyl)piperidine, HRMS analysis of the protonated molecule [M+H]⁺ would provide its exact mass. The observed mass can then be compared to the theoretical mass calculated for the proposed structure, serving as a primary method of structural confirmation. uni.lu Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure by identifying characteristic losses of fragments related to the piperidine or cyclobutyl rings. nih.govresearchgate.net

Table 2: HRMS Data for a Hypothetical Derivative: 4-(3,3-difluorocyclobutyl)-1-(phenylacetyl)piperidine

ParameterValue
Molecular FormulaC₁₉H₂₅F₂NO
Theoretical [M+H]⁺ (m/z)324.1875
Observed [M+H]⁺ (m/z)324.1871
Mass Accuracy (ppm)-1.23
Ionization ModeESI+

Note: Data are hypothetical and for illustrative purposes.

Chromatographic Methods for Purity and Stereochemical Assessment

Chromatography is the primary method for separating components of a mixture, making it vital for assessing the purity of newly synthesized compounds and for separating stereoisomers.

Chiral Chromatography for Enantiomeric Purity

While 4-(3,3-difluorocyclobutyl)piperidine hydrochloride itself is achiral, derivatives synthesized from it can be chiral if, for instance, a substituent is introduced at the C2 or C3 position of the piperidine ring. In such cases, the product may be a racemic mixture of enantiomers. Chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP), is the definitive method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. nih.govresearchgate.net The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification. acs.org

Table 3: Chiral HPLC Analysis of a Hypothetical Chiral Derivative

EnantiomerRetention Time (min)Peak Area (%)
(R)-isomer8.549.8
(S)-isomer10.250.2
Enantiomeric Excess (ee) 0.4%

Note: Data are hypothetical and for illustrative purposes, representing a nearly racemic mixture.

Advanced Liquid and Gas Chromatography for Reaction Monitoring

The progress of a chemical reaction to synthesize a new derivative can be efficiently monitored using advanced chromatographic techniques. Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with a mass spectrometer (LC-MS), provides rapid and sensitive analysis of reaction aliquots. nih.govresearchgate.net By tracking the disappearance of starting materials and the appearance of the desired product over time, chemists can determine the optimal reaction time and identify the formation of any impurities or byproducts. nih.gov This real-time monitoring is crucial for reaction optimization and process development.

Table 4: Reaction Monitoring by UPLC-MS for the Formation of a Derivative

Time (hours)Starting Material Peak Area (%)Product Peak Area (%)Byproduct Peak Area (%)
010000
165332
232653
45923
6<1963

Note: Data are hypothetical and for illustrative purposes.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

For derivatives that can be grown as single crystals, X-ray crystallography provides the most definitive and detailed structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal. mdpi.com

The resulting crystal structure confirms the molecular constitution and connectivity and provides precise measurements of bond lengths, bond angles, and torsion angles. researchgate.net For derivatives of 4-(3,3-difluorocyclobutyl)piperidine, this analysis would unambiguously establish the relative stereochemistry of substituents, the conformation of the piperidine ring (e.g., chair conformation), and the puckering of the cyclobutane ring. acs.orgrsc.org It also reveals details about intermolecular interactions, such as hydrogen bonding and crystal packing, which are crucial for understanding the solid-state properties of the compound.

Table 5: Selected Crystallographic Data for a Hypothetical Crystalline Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
C-F Bond Length (Å)1.35, 1.36
C-N-C Angle (piperidine, °)112.1
Piperidine ConformationChair
Cyclobutane Puckering Angle (γ, °)165

Note: Data are hypothetical and based on typical values for similar structures. researchgate.netacs.org

Future Research Directions and Emerging Challenges in the Chemistry of 4 3,3 Difluorocyclobutyl Piperidine Hydrochloride

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of fluorinated organic compounds, particularly those containing strained ring systems, is an ongoing area of research. researchgate.netrsc.org While methods for the preparation of similar structures like 4,4-difluoropiperidine (B1302736) hydrochloride exist, often starting from N-Boc piperidone and utilizing fluorinating agents like trifluoro sulfenyl morpholine, these routes can have drawbacks such as low yield and high cost for large-scale production. google.com Future research will likely focus on developing more efficient, scalable, and stereoselective synthetic strategies.

Key areas of exploration include:

Catalytic C-H Functionalization: Recent advancements in biocatalytic carbon-hydrogen oxidation combined with radical cross-coupling offer a promising avenue for the modular and selective functionalization of piperidine (B6355638) rings. researchgate.net This approach could streamline the synthesis of complex 3D molecules like 4-(3,3-difluorocyclobutyl)piperidine hydrochloride.

Multicomponent Reactions (MCRs): MCRs provide a powerful tool for the rapid assembly of complex molecular scaffolds from simple starting materials in a single step. nih.govtaylorfrancis.com The development of novel MCRs that can construct the difluorocyclobutylpiperidine core would significantly enhance synthetic efficiency.

Flow Chemistry: Continuous flow reactors can offer improved control over reaction parameters, leading to higher yields, better selectivity, and enhanced safety, particularly for reactions involving hazardous reagents or intermediates. nih.gov Applying flow chemistry to the synthesis of this compound could facilitate its production on an industrial scale.

Novel Fluorination Reagents: The development and application of new, safer, and more selective fluorinating agents are crucial for advancing the synthesis of fluorinated heterocycles. nih.gov Research into reagents that can efficiently introduce the difluorocyclobutyl moiety or perform direct C-H fluorination on a pre-existing cyclobutylpiperidine scaffold is a key challenge.

A significant challenge in the synthesis of substituted piperidines is achieving high stereoselectivity. nih.gov For this compound, controlling the stereochemistry at the point of attachment of the cyclobutyl ring to the piperidine is a critical aspect that needs to be addressed in the development of new synthetic methods.

Integration into High-Throughput Synthesis Platforms

The demand for large libraries of diverse compounds for drug discovery has driven the development of high-throughput synthesis and automated chemistry platforms. oxfordglobal.com Integrating the synthesis of 4-(3,3-difluorocyclobutyl)piperidine derivatives into these platforms is essential for exploring its full potential in medicinal chemistry.

Future research in this area will likely involve:

Development of Robust and Generalizable Reactions: The synthetic methods need to be robust enough to tolerate a wide range of functional groups to allow for the creation of diverse compound libraries.

Miniaturization and Automation: Adapting synthetic protocols to microtiter plate formats and utilizing robotic liquid handlers and automated purification systems will be key to enabling high-throughput synthesis. oxfordglobal.com

Data-Driven Synthesis: The use of machine learning and artificial intelligence to predict reaction outcomes and optimize reaction conditions can accelerate the discovery of new derivatives and synthetic routes.

A major challenge will be the development of analytical techniques that can rapidly and accurately characterize the products of high-throughput synthesis, ensuring the quality and integrity of the compound libraries.

Development of Advanced Functional Materials Utilizing the Scaffold

The unique physicochemical properties imparted by fluorine, such as enhanced thermal stability and low surface energy, make fluorinated compounds attractive for materials science applications. researchgate.netmdpi.com The 4-(3,3-difluorocyclobutyl)piperidine scaffold, with its combination of a polar piperidine ring and a fluorinated aliphatic moiety, could be a valuable building block for novel functional materials.

Potential areas of investigation include:

Fluorinated Polymers: The incorporation of the difluorocyclobutylpiperidine unit into polymers could lead to materials with tailored properties, such as hydrophobicity, chemical resistance, and specific optical or electronic characteristics. mdpi.com Research into the polymerization of monomers derived from this scaffold is a promising avenue.

Liquid Crystals: The rigid and polar nature of the scaffold could make it a suitable component for the design of new liquid crystalline materials.

Self-Assembling Systems: The interplay of hydrogen bonding from the piperidine nitrogen and the unique properties of the fluorinated cyclobutane (B1203170) could be exploited to create well-defined supramolecular structures.

A significant challenge will be to understand the structure-property relationships of materials incorporating this scaffold to enable the rational design of materials with desired functionalities.

Interdisciplinary Research Opportunities in Chemical Sciences

The multifaceted nature of this compound provides a fertile ground for interdisciplinary research, bridging the gap between organic synthesis, medicinal chemistry, and materials science.

Emerging opportunities for collaboration include:

Medicinal Chemistry and Chemical Biology: The synthesis of labeled derivatives of this compound could enable studies into its mechanism of action and target identification. The use of ¹⁹F NMR spectroscopy could be a powerful tool for studying its interactions with biological macromolecules. mdpi.com

Computational Chemistry and Synthetic Chemistry: Theoretical calculations can be used to predict the properties of new derivatives and to guide the design of more efficient synthetic routes. researchgate.net

Materials Science and Organic Synthesis: The development of new synthetic methodologies for this scaffold will directly impact the ability of materials scientists to create and test new functional materials.

The primary challenge in fostering these interdisciplinary collaborations lies in establishing effective communication and a shared understanding of the goals and methodologies of each field.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(3,3-difluorocyclobutyl)piperidine hydrochloride, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or cycloaddition reactions. For example, fluorinated cyclobutane precursors react with piperidine derivatives in anhydrous ethanol or methanol under reflux conditions. A base such as sodium hydroxide or potassium carbonate is used to deprotonate intermediates . Optimization involves adjusting solvent polarity, temperature (40–80°C), and stoichiometric ratios of reactants. Purification via recrystallization or column chromatography ensures ≥98% purity .

Q. How is the purity of this compound validated, and what analytical techniques are recommended?

  • Methodology : Purity is assessed using:

  • Titration : Hydrochloride content is determined via acid-base titration with 0.1 M sodium hydroxide in ethanol .
  • Spectroscopy : IR spectroscopy confirms functional groups (e.g., C-F stretches at 1,100–1,250 cm⁻¹), while NMR (¹H/¹³C) verifies structural integrity .
  • Chromatography : HPLC with a C18 column and UV detection at 254 nm resolves impurities (<2%) .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodology : Stability is tested via accelerated degradation studies:

  • Thermal Stability : Store at −20°C in airtight containers to prevent decomposition.
  • Light Sensitivity : Protect from UV exposure using amber glassware.
  • Humidity Control : Use desiccants to avoid hygroscopic degradation .

Advanced Research Questions

Q. How can computational methods streamline the design of this compound derivatives with enhanced bioactivity?

  • Methodology :

  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electronic properties and reactive sites for functionalization .
  • Molecular Docking : Simulate interactions with biological targets (e.g., GPCRs) to prioritize derivatives with high binding affinity .
  • Reaction Path Optimization : Tools like ICReDD integrate computational and experimental data to reduce trial-and-error synthesis .

Q. What experimental strategies resolve contradictions in receptor-binding data for this compound?

  • Methodology :

  • Biochemical Assays : Use radioligand displacement assays (e.g., ³H-labeled antagonists) to measure binding affinity (IC₅₀) across multiple receptor subtypes .
  • Orthogonal Validation : Cross-validate results with SPR (surface plasmon resonance) for kinetic analysis (kₐ/kd) and cellular cAMP assays for functional activity .

Q. How can statistical experimental design improve the scalability of its synthesis?

  • Methodology : Apply Design of Experiments (DoE) to:

  • Factor Screening : Identify critical variables (e.g., temperature, catalyst loading) via Plackett-Burman designs.
  • Response Surface Methodology (RSM) : Optimize yield and purity using central composite designs .

Q. What chromatographic techniques separate enantiomers of this compound?

  • Methodology :

  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and hexane/isopropanol mobile phases.
  • Supercritical Fluid Chromatography (SFC) : Achieve faster separations with CO₂-based mobile phases and polar modifiers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.